6-(chloromethyl)-11H-dibenzo[b,e]azepine
Overview
Description
6-(chloromethyl)-11H-dibenzo[b,e]azepine is a chemical compound with the molecular formula C15H12ClN. It is an intermediate in the synthesis of various pharmaceutical compounds, most notably Epinastine, an antihistamine used to treat allergic conditions .
Mechanism of Action
Target of Action
It is known to be an intermediate in the synthesis of epinastine , a potent antihistamine and mast cell stabilizer. Therefore, it can be inferred that the compound may interact with histamine receptors or other related targets in the body.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-(chloromethyl)-11H-dibenzo[b,e]azepine . Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-(chloromethyl)-11H-dibenzo[b,e]azepine involves several steps. One common method includes the reaction of 11H-dibenzo[b,e]azepine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing by-products .
Chemical Reactions Analysis
Types of Reactions
6-(chloromethyl)-11H-dibenzo[b,e]azepine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products like 6-(azidomethyl)-11H-dibenzo[b,e]azepine or 6-(thiocyanatomethyl)-11H-dibenzo[b,e]azepine are formed.
Oxidation Products: Oxidation can lead to the formation of 6-(formylmethyl)-11H-dibenzo[b,e]azepine.
Reduction Products: Reduction typically yields 6-(hydroxymethyl)-11H-dibenzo[b,e]azepine.
Scientific Research Applications
6-(chloromethyl)-11H-dibenzo[b,e]azepine is primarily used as an intermediate in the synthesis of Epinastine, which is used in the treatment of allergic conditions such as allergic rhinitis and conjunctivitis. It is also used in research for developing new antihistamines and other therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
- 6-(chloromethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine
- 6-(chloromethyl)-morphanthridine
Uniqueness
6-(chloromethyl)-11H-dibenzo[b,e]azepine is unique due to its specific structure that allows it to be a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo multiple types of chemical reactions makes it valuable in medicinal chemistry .
Properties
IUPAC Name |
6-(chloromethyl)-11H-benzo[c][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMMHAZDMPISBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=CC=C31)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355711 | |
Record name | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47195765 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21535-44-4 | |
Record name | 6-(Chloromethyl)-11H-dibenz[b,e]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21535-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(chloromethyl)-11H-dibenzo[b,e]azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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